molecular formula C17H13ClN2O3S B6077115 3-chloro-N'-(2-naphthylsulfonyl)benzohydrazide

3-chloro-N'-(2-naphthylsulfonyl)benzohydrazide

Cat. No. B6077115
M. Wt: 360.8 g/mol
InChI Key: FDAPRYCWYHFAOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N'-(2-naphthylsulfonyl)benzohydrazide, commonly known as CNB-001, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of hydrazide derivatives and has been shown to possess a wide range of pharmacological properties.

Mechanism of Action

The exact mechanism of action of CNB-001 is not fully understood. However, it is believed to exert its neuroprotective effects through multiple pathways, including the inhibition of oxidative stress, inflammation, and apoptosis. CNB-001 has also been shown to activate the Nrf2/ARE pathway, which plays a critical role in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects
CNB-001 has been shown to have a wide range of biochemical and physiological effects. In animal models, CNB-001 has been shown to reduce oxidative stress, inflammation, and neuronal death. CNB-001 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. Additionally, CNB-001 has been shown to improve motor function in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of CNB-001 is its ability to cross the blood-brain barrier, making it an ideal candidate for the treatment of neurological disorders. CNB-001 has also been shown to have a good safety profile in preclinical studies. However, one of the limitations of CNB-001 is its relatively low solubility, which can make it difficult to administer in certain formulations.

Future Directions

There are several future directions for the research and development of CNB-001. One potential application is the treatment of traumatic brain injury, which is a major cause of disability and death worldwide. CNB-001 has been shown to have neuroprotective effects in animal models of traumatic brain injury, and further studies are needed to evaluate its potential clinical efficacy. Another potential application is the treatment of Parkinson's disease, which is a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the brain. CNB-001 has been shown to improve motor function in animal models of Parkinson's disease, and further studies are needed to evaluate its potential clinical efficacy in humans.
Conclusion
In conclusion, CNB-001 is a promising small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CNB-001 have been discussed in this paper. Further research is needed to fully understand the potential clinical applications of CNB-001.

Synthesis Methods

CNB-001 can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-naphthalenesulfonic acid, which is then converted into the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with 3-chlorobenzohydrazide to yield CNB-001. The purity and yield of the final product can be improved through various purification methods, including recrystallization and chromatography.

Scientific Research Applications

CNB-001 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Several preclinical studies have demonstrated the neuroprotective effects of CNB-001, including its ability to reduce oxidative stress, inflammation, and neuronal death. In addition, CNB-001 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.

properties

IUPAC Name

3-chloro-N'-naphthalen-2-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3S/c18-15-7-3-6-14(10-15)17(21)19-20-24(22,23)16-9-8-12-4-1-2-5-13(12)11-16/h1-11,20H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAPRYCWYHFAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N'-naphthalen-2-ylsulfonylbenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.